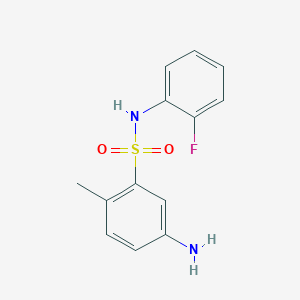

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 . It is intended for research use only and not for diagnostic or therapeutic use .

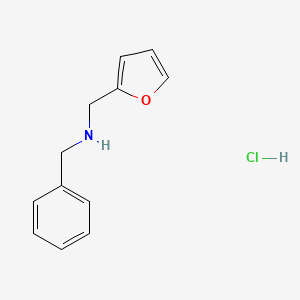

Molecular Structure Analysis

The molecular structure of 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide consists of a benzenesulfonamide core with a 2-fluoro-phenyl group and a 5-amino group attached .Physical And Chemical Properties Analysis

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide is a solid substance that should be stored at room temperature . It has a predicted melting point of 176.09°C and a predicted boiling point of 457.9°C at 760 mmHg . The predicted density is 1.4 g/cm3 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various pathogens. Research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for developing new antibiotics .

Anti-inflammatory Drugs

5-amino-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a promising compound for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapeutics

The compound has been explored for its potential in cancer treatment. It can induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that it can be particularly effective against certain types of cancer, including breast and lung cancer .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways and signal transduction. Its ability to inhibit specific enzymes makes it useful in studying enzyme functions and developing enzyme-targeted therapies .

Neuroprotective Agents

Research has indicated that 5-amino-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Applications

The compound has shown promise in antiviral research. It can inhibit the replication of certain viruses, including influenza and herpes simplex virus. This makes it a potential candidate for developing new antiviral drugs .

Immunomodulatory Effects

Studies have demonstrated that this compound can modulate the immune system. It can enhance the activity of immune cells and improve the body’s defense mechanisms against infections and diseases. This property is valuable in developing immunotherapies .

Analytical Chemistry

In analytical chemistry, 5-amino-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide is used as a reagent for detecting and quantifying various substances. Its unique chemical properties make it suitable for use in chromatography and spectroscopy techniques .

These applications highlight the versatility and potential of 5-amino-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Molecules | Free Full-Text | Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity

Propiedades

IUPAC Name |

5-amino-N-(2-fluorophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-9-6-7-10(15)8-13(9)19(17,18)16-12-5-3-2-4-11(12)14/h2-8,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMQCCUOVKUJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)